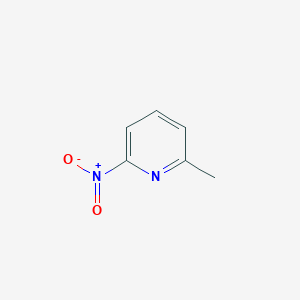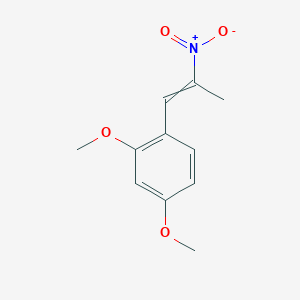
Silane, trimethyl(3,5-xylyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl(3,5-xylyloxy)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TMS-Xyl-Silane and is a colorless liquid with a molecular weight of 240.44 g/mol. It is used in various fields such as material science, nanotechnology, and biomedicine due to its ability to modify surfaces and improve material properties.
作用机制
The mechanism of action of TMS-Xyl-Silane is based on its ability to form covalent bonds with various surfaces. This chemical reaction modifies the surface properties of the material, resulting in improved adhesion, wetting, and other material properties. In the case of polymers, TMS-Xyl-Silane acts as a cross-linking agent, forming covalent bonds between polymer chains, resulting in improved mechanical and thermal properties.
生化和生理效应
TMS-Xyl-Silane has been shown to have low toxicity and is considered safe for use in scientific research. However, its long-term effects on human health are still unknown, and further studies are required to determine its safety for use in biomedical applications.
实验室实验的优点和局限性
One of the main advantages of TMS-Xyl-Silane is its ability to modify surfaces and improve material properties. This makes it a valuable tool in various scientific fields such as material science, nanotechnology, and biomedicine. It is also relatively easy to synthesize, and the synthesis method has been optimized to give high yields and purity of the final product.
One of the limitations of TMS-Xyl-Silane is its high reactivity, which can make it difficult to handle and store. It also requires specialized equipment for handling and synthesis, which can be costly. Additionally, its long-term effects on human health are still unknown, which limits its potential applications in biomedicine.
未来方向
There are several future directions for research on TMS-Xyl-Silane. One of the areas of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for TMS-Xyl-Silane in fields such as energy storage, catalysis, and environmental remediation.
In biomedicine, future research could focus on the use of TMS-Xyl-Silane as a surface modifier for medical implants to improve their biocompatibility and reduce the risk of rejection by the body. Additionally, research could focus on the use of TMS-Xyl-Silane as a precursor for the synthesis of silicon-based nanoparticles for drug delivery, imaging, and sensing applications.
Conclusion
In conclusion, TMS-Xyl-Silane is a valuable tool in various scientific fields due to its ability to modify surfaces and improve material properties. Its unique properties make it a promising candidate for future research in fields such as material science, nanotechnology, and biomedicine. However, further studies are required to determine its long-term effects on human health and to develop new synthesis methods and applications.
合成方法
The synthesis of TMS-Xyl-Silane is achieved through a two-step process. The first step involves the reaction of 3,5-xylyl chloride with sodium hydroxide to produce 3,5-xylyl alcohol. The second step involves the reaction of 3,5-xylyl alcohol with trimethylchlorosilane in the presence of a catalyst to produce TMS-Xyl-Silane. This synthesis method has been optimized to give high yields and purity of the final product.
科学研究应用
TMS-Xyl-Silane has been extensively studied for its potential applications in various scientific fields. In material science, it is used as a surface modifier to improve the adhesion and wetting properties of materials such as glass, ceramics, and metals. It is also used as a cross-linking agent for polymers, which improves their mechanical and thermal properties.
In nanotechnology, TMS-Xyl-Silane is used as a precursor for the synthesis of silicon-based nanoparticles, which have potential applications in drug delivery, imaging, and sensing. In biomedicine, TMS-Xyl-Silane is used as a surface modifier for medical implants to improve their biocompatibility and reduce the risk of rejection by the body.
属性
CAS 编号 |
17994-05-7 |
|---|---|
产品名称 |
Silane, trimethyl(3,5-xylyloxy)- |
分子式 |
C11H18OSi |
分子量 |
194.34 g/mol |
IUPAC 名称 |
(3,5-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3 |
InChI 键 |
XLZRFTUPZGLUER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)O[Si](C)(C)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)O[Si](C)(C)C)C |
同义词 |
Trimethyl(3,5-xylyloxy)silane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



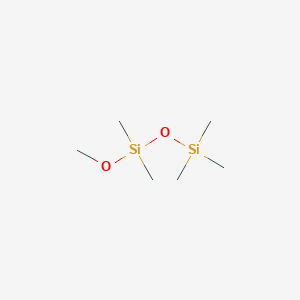



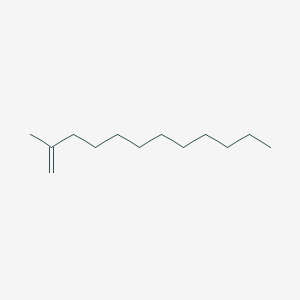
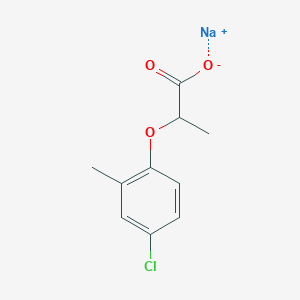
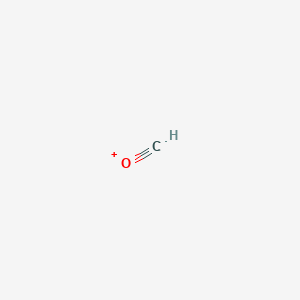
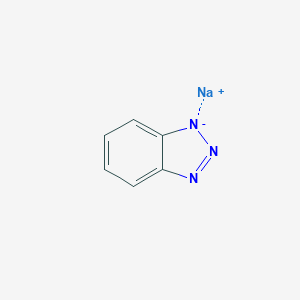
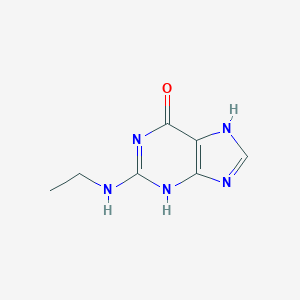
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)


